molecular formula C19H13BrN2O2S B8531217 7-(2-Bromophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

7-(2-Bromophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B8531217
M. Wt: 413.3 g/mol
InChI Key: NGTNQCFHVGWVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Bromophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H13BrN2O2S and its molecular weight is 413.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H13BrN2O2S

Molecular Weight

413.3 g/mol

IUPAC Name

7-(2-bromophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H13BrN2O2S/c1-24-13-8-6-12(7-9-13)22-11-21-17-15(10-25-18(17)19(22)23)14-4-2-3-5-16(14)20/h2-11H,1H3

InChI Key

NGTNQCFHVGWVPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-(2-bromophenyl)thiophene-2-carboxylate (1.4 g, 4.48 mmol), triethyl orthoformate (12 ml), p-anisidine (930 mg, 8.52 mmol), and acetic acid (1.2 ml) were used to give 422 mg (1.02 mmol, 23% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-amino-4-(2-bromophenyl)thiophene-2-carboxylate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Yield
23%

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